molecular formula C10H12ClN5S B1422298 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride CAS No. 1221722-16-2

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride

Cat. No. B1422298
CAS RN: 1221722-16-2
M. Wt: 269.75 g/mol
InChI Key: OBBCKHAWXKAFDD-UHFFFAOYSA-N
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Description

“2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride” is a chemical compound with the molecular formula C10H12ClN5S . It has a molecular weight of 269.76 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H . This indicates the presence of a 1-methyl-1H-imidazol-2-yl group attached to a pyridine ring via a sulfanyl linker, with a carboximidamide group on the pyridine ring.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the available sources.

Scientific Research Applications

Comprehensive Analysis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide Hydrochloride:

Medicinal Drugs

Imidazole-based compounds have been extensively studied for their therapeutic potential. They are known to possess a broad spectrum of biological activities, including antifungal, antibacterial, and antitubercular properties. For instance, derivatives of imidazole have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Everyday Applications

The review of recent advances in the synthesis of substituted imidazoles highlights their use in everyday applications . These could include their incorporation into consumer products like personal care items or pharmaceuticals.

BMC Chemistry RSC Publishing

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCKHAWXKAFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221722-16-2
Record name 4-Pyridinecarboximidamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride

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